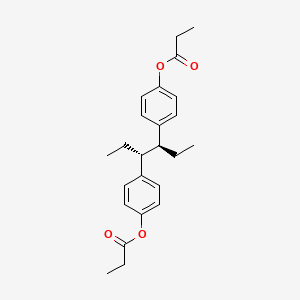
Retalon oleosum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexestrol dipropionate is synthesized by esterifying hexestrol with propanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of hexestrol to its dipropionate ester.
Industrial Production Methods: In industrial settings, the production of hexestrol dipropionate involves large-scale esterification processes. The reaction mixture is heated under controlled conditions, and the product is purified through distillation or recrystallization to obtain high-purity hexestrol dipropionate .
Types of Reactions:
Oxidation: Hexestrol dipropionate can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Hexestrol dipropionate can participate in substitution reactions, where the propionate groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hexestrol and its alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexestrol dipropionate has been extensively studied for its estrogenic properties. It has been used in:
Chemistry: As a model compound for studying esterification and other organic reactions.
Biology: To investigate the effects of estrogens on cellular processes and gene expression.
Medicine: In the past, it was used to inhibit lactation and treat certain hormone-dependent conditions.
Wirkmechanismus
Hexestrol dipropionate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to changes in gene expression and cellular function. The compound has a high affinity for both estrogen receptor alpha and estrogen receptor beta, making it a potent estrogenic agent .
Vergleich Mit ähnlichen Verbindungen
Diethylstilbestrol: Another synthetic, nonsteroidal estrogen with similar estrogenic properties.
Hexestrol diacetate: An ester of hexestrol with acetic acid, used for similar applications.
Hexestrol dicaprylate: An ester of hexestrol with caprylic acid, also used for its estrogenic effects.
Uniqueness: Hexestrol dipropionate is unique due to its specific esterification with propanoic acid, which imparts distinct pharmacokinetic properties. It has a longer duration of action compared to other esters of hexestrol, making it suitable for applications requiring sustained estrogenic effects .
Eigenschaften
CAS-Nummer |
59386-02-6 |
|---|---|
Molekularformel |
C24H30O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
[4-[(3S,4R)-4-(4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate |
InChI |
InChI=1S/C24H30O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16,21-22H,5-8H2,1-4H3/t21-,22+ |
InChI-Schlüssel |
HZLYMVNJKHJFRO-SZPZYZBQSA-N |
Isomerische SMILES |
CC[C@H](C1=CC=C(C=C1)OC(=O)CC)[C@@H](CC)C2=CC=C(C=C2)OC(=O)CC |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)OC(=O)CC)C(CC)C2=CC=C(C=C2)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14599331.png)
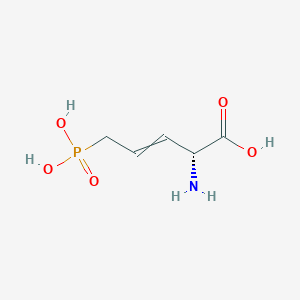
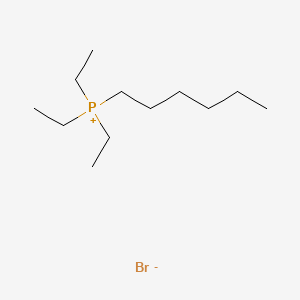

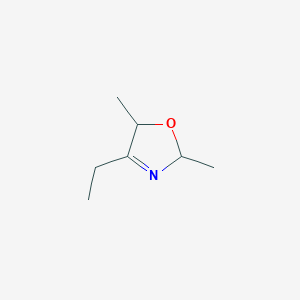
![2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14599363.png)
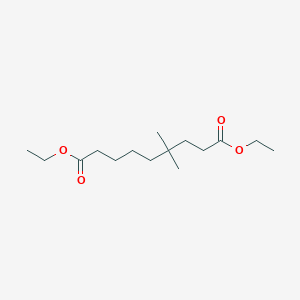
![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)
![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)



